molecular formula C10H18O6 B154974 Bis(2-hydroxyethyl) adipate CAS No. 1700-12-5

Bis(2-hydroxyethyl) adipate

Cat. No. B154974
CAS RN: 1700-12-5
M. Wt: 234.25 g/mol
InChI Key: RCZKTFHQZNLYAR-UHFFFAOYSA-N
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Description

“Bis(2-hydroxyethyl) adipate” is a compound with the molecular formula C10H18O6 . It is used in plastic technology as a plasticizer to impart flexibility to rigid polymers .


Synthesis Analysis

“Bis(2-hydroxyethyl) adipate” can be synthesized from poly(ethylene terephthalate) bottle waste through aminolysis followed by a condensation reaction with butyric acid . Another study describes the synthesis of biodegradable aromatic-aliphatic random copolymers directly from Bis(2-hydroxyethyl) terephthalate (BHET) together with aliphatic dicarboxylic acids via a two-step melt polycondensation reaction .


Molecular Structure Analysis

The molecular structure of “Bis(2-hydroxyethyl) adipate” can be represented by the canonical SMILES string: C(CCC(=O)OCCO)CC(=O)OCCO .


Chemical Reactions Analysis

The incorporation of “Bis(2-hydroxyethyl) adipate” into polymers can decrease the melting point and crystallinity of the resulting material . In another reaction, decane, solvent, dicarboxylic acid, and alcohol are added successively to form a reaction mixture, which is then inserted into a thermostatic shaker .


Physical And Chemical Properties Analysis

“Bis(2-hydroxyethyl) adipate” has a molecular weight of 234.25 g/mol, a topological polar surface area of 93.1 Ų, and a complexity of 182 . It has a density of 1.2±0.1 g/cm³, a boiling point of 382.5±22.0 °C at 760 mmHg, and a flash point of 144.9±15.8 °C .

Scientific Research Applications

Polymer Research

Bis(2-hydroxyethyl) adipate is used in the synthesis of aliphatic–aromatic copolyesters based on polybutylene adipate (PBA) and polyethylene terephthalate (PET) prepolymers . The existence of four sequences, namely, butylene adipate (BA), ethylene adipate (EA), butylene terephthalate (BT), and ethylene terephthalate (ET) was approved using 1 HNMR spectra . The mean BA sequence length decreased markedly with increasing BHET molar ratio in the feed .

Thermal Properties

Thermal properties were investigated using differential scanning calorimetry (DSC) and indicated that incorporating BHET decreases the melting point and crystallinity . Isothermal crystallization experiments show that increase in BHET content decreases the crystallization rate at constant degree of supercooling and same crystal structure .

Polymorphic Crystals

The formation of polymorphic crystals in tetrapolymers was approved by wide-angle X-ray diffraction (WAXD) patterns . Pure α-form crystals were developed after annealing at 27 °C for one month in PBA . Nevertheless, the same annealing conditions led to the development of mixed α- and β-form crystals in copolyesters with up to 15 mol% BHET .

Mechanical Properties

Increase of BHET content in the PBAET copolyesters causes decrease in the crystallinity and increase in the β-form crystals . Hence, increase in the elongation at break and decrease in the modulus of elasticity and yield strength of the samples were observed .

Hydrolysis Degradation

The hydrolysis degradation rate in alkaline solution first increased, then decreased, and finally remained unchanged with increasing the amount of aromatic comonomer .

Synthesis of Industrially Relevant Compounds

Bis-2-ethylhexyl adipate, one of the most commonly used adipates, has also been recently prepared with a biocatalytic route under vacuum in order to remove water produced by the esterification or with catalysis .

Mechanism of Action

Target of Action

Bis(2-hydroxyethyl) adipate is primarily used in the synthesis of polybutylene adipate (PBA) and polyethylene terephthalate (PET) prepolymers . The compound interacts with these prepolymers, affecting their crystalline structure, polymorphism, and hydrolysis degradation .

Mode of Action

The compound is incorporated into the prepolymers through a two-step melt polycondensation method . This process results in the formation of four sequences: butylene adipate (BA), ethylene adipate (EA), butylene terephthalate (BT), and ethylene terephthalate (ET) . The mean BA sequence length decreases markedly with increasing Bis(2-hydroxyethyl) adipate molar ratio in the feed .

Biochemical Pathways

The incorporation of Bis(2-hydroxyethyl) adipate into the prepolymers affects their thermal properties . It decreases the melting point and crystallinity of the prepolymers . Isothermal crystallization experiments show that an increase in Bis(2-hydroxyethyl) adipate content decreases the crystallization rate at a constant degree of supercooling and the same crystal structure .

Result of Action

The introduction of Bis(2-hydroxyethyl) adipate into the prepolymers leads to the formation of polymorphic crystals in tetrapolymers . Pure α-form crystals develop after annealing at 27 °C for one month in PBA . The same annealing conditions lead to the development of mixed α- and β-form crystals in copolyesters with up to 15 mol% bis(2-hydroxyethyl) adipate . This results in a decrease in the crystallinity and an increase in the β-form crystals . Consequently, there is an increase in the elongation at break and a decrease in the modulus of elasticity and yield strength of the samples .

Action Environment

The action of Bis(2-hydroxyethyl) adipate is influenced by environmental factors such as temperature . For instance, the rate of hydrolysis degradation in an alkaline solution first increases, then decreases, and finally remains unchanged with increasing the amount of aromatic comonomer . This suggests that the compound’s action, efficacy, and stability are sensitive to changes in the environment.

Safety and Hazards

“Bis(2-hydroxyethyl) adipate” should be handled with care to avoid contact with skin, eyes, or clothing, and ingestion or inhalation should be avoided . It forms explosive mixtures with air on intense heating, and the development of hazardous combustion gases or vapors is possible in the event of fire .

Future Directions

The future directions of “Bis(2-hydroxyethyl) adipate” research could involve improving the efficiency of PET recycling and upcycling . The compound shows potential for open-loop recycling from PET waste and sustainable packaging applications .

properties

IUPAC Name

bis(2-hydroxyethyl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O6/c11-5-7-15-9(13)3-1-2-4-10(14)16-8-6-12/h11-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZKTFHQZNLYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)OCCO)CC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40021-83-8
Record name Poly(oxy-1,2-ethanediyl), α,α′-(1,6-dioxo-1,6-hexanediyl)bis[ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40021-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10168781
Record name Bis(2-hydroxyethyl) adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-hydroxyethyl) adipate

CAS RN

1700-12-5
Record name 1,6-Bis(2-hydroxyethyl) hexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1700-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-hydroxyethyl) adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-hydroxyethyl) adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-hydroxyethyl) adipate
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

Adipic acid (36.5g, 0.25 mole) and the catalyst of Example II (0.4g) in methyl isobutyl ketone (250 ml) were heated at 160° C and subsequently ethylene oxide (24.23g, 0.55 mole) was added; the temperature was kept at 160° C. After 60 minutes, the pressure dropped from 103 psi to 57 psi. After solvent evaporation, the crude product (60.4g) was distilled under vacuum; a light yellow material (35.0g) was obtained boiling at 202°-203° C at 1 mm pressure in 60.0% yield, having a refractive index of 1.4619 at 25° C. The infrared spectrum was consistent with that expected for the ester (3450 cm-1 (OH), 2970 cm-1 (CH2), 1730 cm-1 (C=O), and 1180 cm-1 (C-O)). Anal. Calcd. for C10H18O6 : C, 51.28; H, 7.69; O, 41.03, Found: C, 50.80; H, 7.76; Molecular weight by hydroxy number: Theory: 234. Found: 234.
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
24.23 g
Type
reactant
Reaction Step Two
Yield
60%

Synthesis routes and methods II

Procedure details

A 1-liter glass flask equipped with a stirrer, thermometer, gas inlet, and distillation outlet was charged with 174.2 g (1.00 mole) of dimethyl adipate, 198.3 g (2.20 moles) of ethylene glycol, and a small amount of tetrabutyl titanate as a catalyst. The mixture in the flask was purged with nitrogen, heated to 190° C., and reacted at this temperature for 1 hour. As the reaction proceeded, bis(2-hydroxyethyl)adipate was produced with the distillation of methanol from the flask.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
174.2 g
Type
reactant
Reaction Step Two
Quantity
198.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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